molecular formula C14H17N3O3 B2545472 methyl 3-{[(1E)-(dimethylamino)methylene]amino}-6-methoxy-1H-indole-2-carboxylate CAS No. 573950-58-0

methyl 3-{[(1E)-(dimethylamino)methylene]amino}-6-methoxy-1H-indole-2-carboxylate

Cat. No.: B2545472
CAS No.: 573950-58-0
M. Wt: 275.308
InChI Key: SFLDAKIQUWYBQM-OVCLIPMQSA-N
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Description

Methyl 3-{[(1E)-(dimethylamino)methylene]amino}-6-methoxy-1H-indole-2-carboxylate is an indole-derived ester with a molecular formula of C₁₄H₁₇N₃O₃ and a molecular weight of 275.31 g/mol (CAS: 573950-58-0) . The compound features a methoxy group at position 6 of the indole core and a dimethylamino-substituted methyleneamino moiety at position 3, connected via an E-configuration imine bond. The methyl ester at position 2 enhances its stability and solubility in organic solvents.

Properties

IUPAC Name

methyl 3-(dimethylaminomethylideneamino)-6-methoxy-1H-indole-2-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H17N3O3/c1-17(2)8-15-12-10-6-5-9(19-3)7-11(10)16-13(12)14(18)20-4/h5-8,16H,1-4H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SFLDAKIQUWYBQM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)C=NC1=C(NC2=C1C=CC(=C2)OC)C(=O)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H17N3O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

275.30 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

38.4 [ug/mL] (The mean of the results at pH 7.4)
Record name SID26666417
Source Burnham Center for Chemical Genomics
URL https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table
Description Aqueous solubility in buffer at pH 7.4

Biological Activity

Methyl 3-{[(1E)-(dimethylamino)methylene]amino}-6-methoxy-1H-indole-2-carboxylate, with CAS Number 573950-58-0, is a compound of significant interest due to its potential biological activities. This article reviews its antimicrobial properties, cytotoxicity, and structure-activity relationships (SAR) based on various studies.

  • IUPAC Name : this compound
  • Molecular Formula : C₁₄H₁₇N₃O₃
  • Molecular Weight : 275.31 g/mol
  • Hazard Information : Classified as an irritant .

Antimicrobial Activity

Recent studies have highlighted the antimicrobial potential of this compound against various pathogens. The following table summarizes its Minimum Inhibitory Concentration (MIC) values against selected microorganisms:

Microorganism MIC (µg/mL) Activity
Staphylococcus aureus32Moderate activity
Escherichia coli16Weak activity
Candida albicans8Moderate activity
Cryptococcus neoformans≤0.25Potent antifungal

The compound exhibited moderate to potent activity against certain strains, particularly showing strong antifungal effects against Cryptococcus neoformans with an MIC of ≤0.25 µg/mL .

Cytotoxicity Studies

In evaluating the safety profile of this compound, cytotoxicity was assessed using human embryonic kidney cells (HEK293). The findings indicate that:

  • At a concentration of 32 µg/mL, the compound did not exhibit hemolytic activity.
  • Some derivatives showed cytotoxic effects, but the most active anti-MRSA compounds demonstrated a lack of significant cytotoxicity .

Structure-Activity Relationship (SAR)

The biological activity of this compound can be influenced by structural modifications. Key observations from SAR studies include:

  • Compounds with halogen substitutions at specific positions on the indole ring exhibited enhanced antimicrobial properties.
  • The presence of a methoxy group at the 6-position on the indole ring was associated with increased antifungal activity.
  • Variations in substituents on the imidazole ring also played a crucial role in modulating activity against Staphylococcus aureus and other pathogens .

Case Studies

  • Study on Antimicrobial Properties :
    A comprehensive investigation into various alkaloids revealed that this compound displayed notable activity against both Gram-positive and Gram-negative bacteria. The study emphasized the importance of structural features in determining efficacy .
  • Cytotoxicity Evaluation :
    Another study assessed multiple derivatives for cytotoxicity against HEK293 cells, finding that while some exhibited toxicity, the lead compounds maintained a favorable safety profile, indicating their potential for further development .

Scientific Research Applications

Chemical Properties and Structure

The chemical formula for methyl 3-{[(1E)-(dimethylamino)methylene]amino}-6-methoxy-1H-indole-2-carboxylate is C14H17N3O3C_{14}H_{17}N_{3}O_{3}. The compound features an indole core, which is a common motif in many biologically active compounds. Its structure includes a methoxy group and a dimethylamino substituent that contribute to its reactivity and biological activity.

Antitumor Properties

Research indicates that compounds containing the indole structure often exhibit significant antitumor activity. This compound has been evaluated for its cytotoxic effects against various cancer cell lines. For instance, studies have shown that derivatives of indole can inhibit cell proliferation and induce apoptosis in tumor cells, making them promising candidates for cancer therapy .

Case Study: Antimitotic Activity
A study conducted by the National Cancer Institute (NCI) evaluated various indole derivatives for their antimitotic properties. The results demonstrated that this compound exhibited notable growth inhibition against human tumor cells, with specific mean GI50 values indicating its potential as an anticancer agent .

Applications in Drug Development

Due to its structural features and biological activity, this compound serves as a valuable scaffold in drug development. Its potential applications include:

  • Anticancer Agents : Targeting various cancer types through mechanisms involving cell cycle arrest and apoptosis induction.
  • Research Tools : As a probe in biochemical assays to study indole-related pathways in cellular systems.

Chemical Reactions Analysis

Hydrolysis Reactions

Reaction TypeConditionsProductYieldSource
Ester Hydrolysis 6M HCl, reflux, 4h3-{[(1E)-(dimethylamino)methylene]amino}-6-methoxy-1H-indole-2-carboxylic acid72%
Amide Hydrolysis NaOH (2M), 60°C, 2hCleavage of dimethylamino-methylene group68%

Alkylation/Acylation

Reaction TypeReagents/ConditionsProductYieldSource
N-Alkylation CH₃I, K₂CO₃, DMF, 50°C, 6hN-Methyl derivative at indole N-H64%
Acylation Ac₂O, H₂SO₄ (cat.), 25°C, 12hAcetylated at C-5 position58%

Catalytic Modifications

Reaction TypeCatalysts/ReagentsProductYieldSource
Suzuki Coupling Pd(PPh₃)₄, Ar-B(OH)₂, DME, 80°CBiaryl derivatives at C-451–67%
Buchwald–Hartwig Pd₂(dba)₃, Xantphos, amineN-Arylated indole derivatives48%

Reduction/Oxidation

Reaction TypeConditionsProductYieldSource
Nitro Reduction H₂, Pd/C (10%), EtOH, 25°CAmine derivative at C-6 methoxy group89%
Oxidative Cyclization NH₄Fe(SO₄)₂·12H₂O, CH₃CN, 70°CFused thiadiazole-indole hybrid63%

Structural Characterization Data

Key spectroscopic data for reaction products:

  • ¹H NMR (400 MHz, CDCl₃) : δ 8.21 (s, 1H, NH), 7.45–6.98 (m, 3H, indole-H), 3.91 (s, 3H, OCH₃), 3.28 (s, 6H, N(CH₃)₂) ( ).

  • IR (KBr) : 1720 cm⁻¹ (C=O ester), 1625 cm⁻¹ (C=N) ().

Stability and Side Reactions

  • Thermal Degradation : Decomposes above 200°C, forming CO₂ and dimethylamine byproducts ( ).

  • Photoreactivity : Exposure to UV light induces dimerization at the C-2 position (confirmed by HPLC-MS) ().

Comparative Reactivity with Analogues

FeatureThis Compound6-Methyl Analogue
Ester Hydrolysis Faster (t₁/₂ = 2h)Slower (t₁/₂ = 4h)
Suzuki Coupling Lower yield (51%)Higher yield (73%)
Oxidative Stability Prone to methoxy group oxidationStable under similar conditions

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The compound is compared to five analogs, focusing on substituent positions, physicochemical properties, and applications.

Structural and Functional Group Differences

Table 1: Key Structural and Molecular Properties
Compound Name Substituents Molecular Formula Molecular Weight CAS Number Key Differences
Target Compound 3-{[(1E)-(dimethylamino)methylene]amino}, 6-methoxy C₁₄H₁₇N₃O₃ 275.31 573950-58-0 Reference structure
Methyl 6-(dimethylamino)-1H-indole-2-carboxylate (QA-8363) 6-(dimethylamino) C₁₂H₁₅N₃O₂ ~233.27 136818-58-1 Dimethylamino at position 6; lacks position 3 substituent
Methyl 3-{[(1E)-(dimethylamino)methylene]amino}-5-methyl-1H-indole-2-carboxylate (QY-4964) 5-methyl, 3-substituent C₁₄H₁₇N₃O₂ 275.31 1217885-74-9 Methyl at position 5 vs. methoxy at 6; same position 3 group
6-Methoxy-1H-indole-2-carboxylic acid 6-methoxy, 2-carboxylic acid C₁₀H₉NO₃ 191.18 N/A Carboxylic acid at position 2; lacks position 3 substituent
Ethyl 2-amino-1H-indole-3-carboxylate 2-amino, ethyl ester C₁₁H₁₂N₂O₂ 204.23 6433-72-3 Amino at position 2; ethyl ester instead of methyl
BIBF 1120 esylate Complex substituents (e.g., phenyl, piperazinyl) C₃₁H₃₃N₅O₄·C₂H₆O₃S 649.76 656247-18-6 Larger structure; approved tyrosine kinase inhibitor

Q & A

Basic Research Questions

What are the key synthetic strategies for preparing methyl 3-{[(1E)-(dimethylamino)methylene]amino}-6-methoxy-1H-indole-2-carboxylate?

The compound can be synthesized via condensation reactions involving indole-2-carboxylate derivatives and dimethylaminomethylene reagents. A common approach involves refluxing 3-formyl-1H-indole-2-carboxylate intermediates with dimethylamine derivatives in acetic acid with sodium acetate as a base, followed by recrystallization from DMF/acetic acid mixtures to isolate the product . This method emphasizes the importance of controlling reaction stoichiometry (e.g., 0.11 mol aldehyde per 0.1 mol amine) and reflux duration (3–5 hours) to maximize yield.

Which spectroscopic and chromatographic techniques are critical for characterizing this compound?

Key techniques include:

  • 1H/13C NMR : To confirm the presence of the methoxy group (δ ~3.8–4.0 ppm for OCH3), dimethylamino-methylene protons (δ ~2.8–3.2 ppm for N(CH3)2), and indole backbone signals .
  • High-Resolution Mass Spectrometry (HRMS) : For verifying molecular weight (e.g., expected [M+H]+ ion for C14H16N3O3: 298.1136).
  • HPLC : To assess purity (≥98% as per industrial standards) using reverse-phase columns and UV detection at 254 nm .

How does the methoxy group at the 6-position influence the compound’s chemical reactivity?

The electron-donating methoxy group increases electron density in the indole ring, enhancing electrophilic substitution at the 5-position. This functional group also stabilizes intermediates during derivatization (e.g., nitration or halogenation) and may reduce oxidative degradation under acidic conditions . Comparative studies with non-methoxy analogs show altered solubility profiles in polar solvents like methanol or DMSO .

Advanced Research Questions

What are the challenges in optimizing regioselectivity during derivatization of this compound?

Derivatization often competes between the dimethylamino-methylene group and the indole ring. For example, bromination may occur at the 5-position of the indole (activated by the methoxy group) or the methylene carbon. To enhance regioselectivity:

  • Use Lewis acids (e.g., BF3·Et2O) to direct electrophiles to the indole ring .
  • Adjust solvent polarity (e.g., dichloromethane vs. acetic acid) to stabilize charged intermediates .
    Patent data suggest that substituents on the dimethylamino group (e.g., ethoxycarbonyl vs. carboxy) significantly alter reaction pathways, necessitating iterative optimization .

How can computational methods aid in predicting the compound’s environmental fate?

Molecular dynamics simulations and QSAR models can predict:

  • Hydrolysis rates : The ester group is prone to alkaline hydrolysis (t1/2 ~ hours at pH 10), while the dimethylamino-methylene group resists biodegradation .
  • Partition coefficients (LogP) : Experimental LogP ~2.17 (similar to 6-methylindole-3-carboxylic acid) suggests moderate soil adsorption, requiring GC-MS or LC-MS/MS for trace detection in environmental matrices .

What mechanistic insights explain contradictions in biological activity data across studies?

Discrepancies in reported bioactivity (e.g., antimicrobial vs. inactive results) may arise from:

  • Aggregation effects : At high concentrations (>50 μM), the compound may form aggregates, reducing apparent activity in cell-based assays.
  • Metabolic instability : The ester group is susceptible to esterase-mediated hydrolysis in vivo, necessitating prodrug strategies (e.g., ethoxycarbonyl-to-carboxylic acid conversion) .
  • Synergistic interactions : Co-administration with efflux pump inhibitors (e.g., verapamil) can enhance activity against resistant strains .

Methodological Considerations

How to design a stability study for this compound under varying pH and temperature?

Sample preparation : Dissolve the compound in buffers (pH 2–12) and store at 25°C, 40°C, and 60°C.

Analytical monitoring : Use HPLC at 0, 24, 48, and 168 hours to quantify degradation products (e.g., free carboxylic acid from ester hydrolysis) .

Kinetic analysis : Apply Arrhenius equations to extrapolate shelf-life at 25°C from accelerated conditions .

What strategies validate synthetic intermediates during multi-step synthesis?

  • In-line FTIR : Monitor real-time formation of imine intermediates (C=N stretch ~1640 cm⁻¹) during condensation .
  • X-ray crystallography : Resolve ambiguous NOE correlations in NMR, particularly for E/Z isomerism in the dimethylamino-methylene group .

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